3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine
Overview
Description
3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the third position of the pyrazine ring and a pyridin-2-ylmethyl substituent at the nitrogen atom. It is a solid, typically appearing as white to pale yellow crystals, and is stable under standard conditions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free , suggesting that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
It’s worth noting that the compound is a solid, usually a white to pale yellow crystalline substance . It is stable at room temperature and has a certain degree of solubility , which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it might maintain its efficacy and stability under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine can be achieved through various organic synthesis pathways. One common method involves the condensation of pyrazin-2-amine with a pyridin-2-ylmethyl halide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-[(pyridin-2-yl)methyl]pyrazin-2-amine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrazin-2-amine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-bromo-N-[(pyridin-2-yl)methyl]pyrazin-2-amine: Similar structure but with a bromo group instead of a chloro group, potentially altering its chemical properties.
N-(pyridin-3-yl)pyrazin-2-amine: The pyridinyl group is attached at a different position, which can influence its chemical behavior and interactions
Uniqueness
The presence of the chloro group in 3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions and its potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-10(14-6-5-13-9)15-7-8-3-1-2-4-12-8/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTJDYQAFAQGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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